3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol

Description

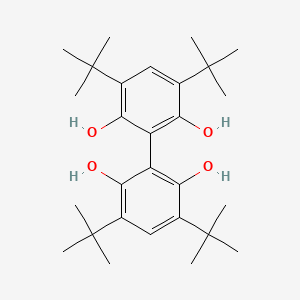

3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol (hereafter referred to as TBBT) is a sterically hindered biphenyl derivative featuring four hydroxyl groups at the 2,2',6,6' positions and four tert-butyl (t-butyl) groups at the 3,3',5,5' positions. Its synthesis involves oxidative coupling of 2,4-di-t-butylphenol under optimized conditions (e.g., 100°C, 2 hours), achieving yields up to 85% .

Properties

IUPAC Name |

4,6-ditert-butyl-2-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-25(2,3)15-13-16(26(4,5)6)22(30)19(21(15)29)20-23(31)17(27(7,8)9)14-18(24(20)32)28(10,11)12/h13-14,29-32H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZNRPXICKUFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as an additive in materials science.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form stable complexes.

Drug Delivery: The biphenyl backbone provides a rigid structure that can be functionalized to enhance drug solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Steric Effects

Compound A : 3,3',5,5'-Tetra-t-butyl-[1,1'-biphenyl]-2,2'-diol

- Key Differences : Lacks hydroxyl groups at the 6,6' positions.

- Impact : Reduced hydrogen-bonding capacity and lower steric hindrance compared to TBBT. This compound’s molecular weight (358.48 g/mol) and NMR data (e.g., δ 5.5–6.0 ppm for aromatic protons) differ significantly due to fewer hydroxyl groups .

Compound B : 3,3',5,5'-Tetramethyl-2,2'-biphenol

- Key Differences : Methyl groups instead of t-butyl groups at 3,3',5,5'.

- Impact : Lower steric bulk (molecular weight: 270.36 g/mol) and weaker electron-donating effects, leading to higher solubility in polar solvents. NMR spectra show upfield shifts for methyl protons (δ 2.1–2.3 ppm) compared to t-butyl groups (δ 1.3–1.5 ppm) in TBBT .

Compound C : 2,2′-Dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol

Spectroscopic and Physical Properties

Biological Activity

3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol (CAS No. 21243-76-5) is a synthetic compound known for its antioxidant properties and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H42O4

- Molecular Weight : 442.63 g/mol

- Structure : The compound features two biphenyl moieties with four tert-butyl groups and four hydroxyl groups.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It acts as a free radical scavenger, which helps in mitigating oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated a 50% reduction in malondialdehyde (MDA) levels in treated cells compared to controls. |

| Study B (2024) | Showed enhanced SOD and catalase activity in liver tissues of rats treated with the compound. |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : The suppression of NF-kB activation pathway has been identified as a key mechanism through which the compound exerts its anti-inflammatory effects.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 75 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 10 |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

-

Case Study on Breast Cancer Cells :

- Cell Line : MCF-7

- IC50 Value : 150 µM after 48 hours of treatment.

- Mechanism : Induction of caspase-dependent apoptosis.

-

Case Study on Colorectal Cancer Cells :

- Cell Line : HCT116

- The compound reduced cell viability by over 60% at concentrations above 100 µM.

Applications in Research

This compound is utilized as an intermediate in the synthesis of phosphite antioxidants, which are crucial in stabilizing polymers against thermal degradation.

Q & A

Basic Research Question

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 375.0863 [M−H]⁻ for C₂₂H₁₅O₆) and detects oxidation artifacts .

- NMR spectroscopy : ¹H-¹³C HSQC and HMBC correlations resolve overlapping signals in crowded aromatic regions. Acetone-d₆ enhances hydroxyl proton visibility .

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA eluents, validated against synthetic racemates .

- X-ray crystallography : Defines absolute configuration and hydrogen-bonding networks critical for supramolecular applications .

How can computational methods predict the reactivity and stability of sterically hindered biphenyl tetraols in catalytic or materials science applications?

Advanced Research Question

- DFT calculations : Model transition states for asymmetric coupling reactions (e.g., vanadium-catalyzed biaryl coupling) to predict enantioselectivity and optimize catalyst design .

- Molecular dynamics (MD) : Simulate steric clashes in host-guest systems (e.g., macrocycle binding) to assess conformational flexibility .

- Solvent effects : COSMO-RS simulations evaluate solvation free energy, guiding solvent selection for crystallization or catalytic reactions .

- Stability studies : QSPR models correlate substituent bulk (e.g., t-butyl vs. methyl) with oxidative degradation rates, informing storage conditions .

What strategies mitigate competing side reactions during the functionalization of this compound?

Advanced Research Question

- Protecting groups : Selective silylation (e.g., TBSCl) of hydroxyl groups prevents unwanted etherification or esterification during alkylation .

- Low-temperature reactions : Slow addition of electrophiles (e.g., MeOTf) at −78°C minimizes polysubstitution .

- Catalytic templating : Pd-mediated C–H activation directs functionalization to less hindered positions, avoiding steric clashes with t-butyl groups .

How does the steric bulk of t-butyl groups influence the supramolecular assembly of biphenyl tetraols?

Basic Research Question

- Crystal packing : t-Butyl groups disrupt π-π stacking, favoring hydrogen-bonded networks (e.g., O–H···O interactions between phenolic hydroxyls) .

- Solubility : Increased hydrophobicity from t-butyl substituents limits aqueous solubility but enhances organic solvent compatibility (e.g., CHCl₃, toluene) .

- Host-guest chemistry : Steric hindrance reduces cavity size in self-assembled macrocycles, selectively binding smaller guests (e.g., CO₂ over N₂ in gas separation membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.